2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Catalog No.
S751232
CAS No.
19686-05-6
M.F
C13H16N2
M. Wt
200.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]in...

CAS Number

19686-05-6

Product Name

2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

IUPAC Name

2,8-dimethyl-1,3,4,5-tetrahydropyrido[4,3-b]indole

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

InChI

InChI=1S/C13H16N2/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12/h3-4,7,14H,5-6,8H2,1-2H3

InChI Key

MUZFLDUALLSEBH-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC3=C2CN(CC3)C

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CN(CC3)C

The exact mass of the compound 2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS 19686-05-6) is a highly specialized, advanced gamma-carboline intermediate primarily utilized as the core building block for Latrepirdine (Dimebon) and related neuroactive libraries [1]. Featuring a pre-methylated piperidine nitrogen (N2) and an activating methyl group on the indole ring (C8), this scaffold provides a highly reactive, regioselective free indole amine (N5) [2]. For industrial scale-up and medicinal chemistry procurement, sourcing this exact intermediate bypasses the harsh, highly acidic conditions of de novo Fischer indole synthesis, offering a streamlined, one-step pathway to complex N5-substituted gamma-carbolines used in neurodegenerative disease research and histone deacetylase (HDAC) inhibitor development [3].

Substituting this compound with the unsubstituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core introduces severe synthetic inefficiencies, as the presence of two secondary amines (N2 and N5) necessitates complex, multi-step orthogonal protection and deprotection strategies to achieve selective functionalization[1]. Conversely, attempting to use the fully assembled Latrepirdine API for library generation is synthetically unviable, as the N5 position is already irreversibly alkylated with a pyridylethyl moiety[2]. Furthermore, relying on raw starting materials (p-tolylhydrazine and N-methyl-4-piperidone) forces manufacturers to perform the Fischer indole cyclization in-house, which requires strong acids, generates significant hazardous waste, and introduces batch-to-batch yield variability during scale-up [3]. Procuring the pre-assembled 2,8-dimethyl core guarantees 100% regiochemical control for direct N5-derivatization.

One-Step Condensation Efficiency for Latrepirdine Synthesis

Procuring 19686-05-6 allows manufacturers to synthesize Latrepirdine (Dimebon) in a single, high-yielding step via base-catalyzed condensation with 2-methyl-5-vinyl-pyridine (MVP), achieving an 80% yield under optimized conditions (K3PO4, DMAc, 100°C) [1]. In contrast, performing the full de novo synthesis requires handling p-tolylhydrazine under highly acidic Fischer indole conditions before the condensation step can even occur [2].

Evidence DimensionAPI synthesis step count and final condensation yield
Target Compound Data1 step, 80% yield (direct N5-condensation)
Comparator Or BaselineDe novo synthesis (multi-step, requiring prior Fischer indole cyclization)
Quantified DifferenceEliminates the entire cyclization step, reducing process time and hazardous acid waste while maintaining an 80% yield in the final coupling.
ConditionsK3PO4 in DMAc at 100°C for 24 hours, followed by aqueous workup.

For API manufacturers, purchasing this advanced intermediate collapses a multi-step, hazardous synthesis into a single, highly efficient condensation reaction.

Inherent Regioselectivity for N5-Alkylation in Library Synthesis

The pre-methylated N2 position of 19686-05-6 acts as an inherent protecting group, directing electrophiles exclusively to the N5 indole nitrogen. When reacted with bulky electrophiles like methyl 4-(bromomethyl)benzoate, this compound achieves a 56% isolated yield of the pure N5-alkylated product in a single step [1]. Using an unsubstituted gamma-carboline would result in competing N2-alkylation, requiring at least two additional synthetic steps (protection and deprotection) to achieve the same regioselectivity [1].

Evidence DimensionSteps required for regioselective N5-alkylation
Target Compound Data1 step (direct alkylation, 56% yield)
Comparator Or BaselineUnsubstituted gamma-carboline (requires ≥3 steps: N2-protection, N5-alkylation, N2-deprotection)
Quantified DifferenceSaves a minimum of 2 synthetic steps and avoids the yield losses associated with protection/deprotection sequences.
ConditionsBase-catalyzed alkylation (e.g., general procedure B for HDAC6 inhibitor synthesis).

Medicinal chemists can directly generate N5-substituted SAR libraries without wasting time and reagents on protecting group manipulations.

Regioisomeric Yield Superiority During Core Assembly

If a buyer considers synthesizing the core in-house, the 2,8-dimethyl substitution pattern is synthetically favored, yielding 86% during Fischer indole cyclization from p-tolylhydrazine [1]. However, other regioisomers perform poorly; for example, the 2,6-dimethyl isomer yields only 12%, and the 2,7-dimethyl isomer yields 67% under identical conditions [1]. Purchasing the verified 2,8-dimethyl core (19686-05-6) ensures 100% isomeric purity, bypassing the need to optimize cyclization conditions or separate complex reaction mixtures.

Evidence DimensionFischer indole cyclization yield and isomeric purity
Target Compound Data86% yield (2,8-dimethyl core)
Comparator Or Baseline2,6-dimethyl core (12% yield) and 2,7-dimethyl core (67% yield)
Quantified Difference+19% to +74% higher intrinsic formation yield, guaranteeing a highly stable and scalable core scaffold.
ConditionsFischer indole synthesis using substituted arylhydrazines and N-methyl-4-piperidone.

Procuring the pre-synthesized, purified compound eliminates the risk of regioisomeric contamination and the burden of optimizing low-yielding cyclization routes.

Industrial Scale-Up of Latrepirdine (Dimebon) and Its Salts

As demonstrated by the 80% single-step condensation yield, 19686-05-6 is the optimal starting material for the commercial manufacturing of Latrepirdine [1]. By reacting this intermediate directly with 2-methyl-5-vinyl-pyridine (MVP), process chemists can avoid the harsh acidic conditions of early-stage carboline synthesis, ensuring a cleaner impurity profile and streamlined downstream processing.

Development of Novel N5-Substituted Gamma-Carboline Libraries

Because the N2 position is pre-methylated, this compound serves as an ideal scaffold for medicinal chemistry programs targeting neurodegenerative diseases or HDAC6 inhibition [2]. Researchers can perform direct, regioselective alkylation or Michael additions at the free N5 position to rapidly generate diverse structural analogs without the need for complex protecting group strategies.

Synthesis of Deuterated and Isotope-Labeled Neurotherapeutics

For the development of next-generation, metabolically stable Latrepirdine analogs (such as deuterated dimebolin derivatives), this intermediate is essential [3]. It provides the exact structural framework required to couple with custom-synthesized, deuterium-labeled vinyl pyridines, a process that would be impossible if starting from the fully assembled, non-deuterated API.

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 84 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (98.81%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

19686-05-6

Wikipedia

2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Dates

Last modified: 08-15-2023

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